molecular formula C19H14F3N3O2S B2828922 Ethyl 5-(phenylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate CAS No. 338957-00-9

Ethyl 5-(phenylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate

Cat. No.: B2828922
CAS No.: 338957-00-9
M. Wt: 405.4
InChI Key: RILCRUVEQJZIKK-UHFFFAOYSA-N
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Description

Ethyl 5-(phenylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate is a triazine derivative characterized by a phenylsulfanyl group at position 5 and a 3-(trifluoromethyl)phenyl group at position 3 of the triazine ring, with an ethyl carboxylate ester at position 4. Its molecular formula is C₁₉H₁₄F₃N₃O₂S, and it has a molar mass of 405.39 g/mol .

For example, ethyl 3-methylmercapto-5-oxo-1,2,4-triazine-6-carboxylate reacts with aromatic amines or phenols under specific conditions to yield substituted triazines . The trifluoromethyl group likely enhances metabolic stability and lipophilicity, making the compound of interest in drug discovery .

Properties

IUPAC Name

ethyl 5-phenylsulfanyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O2S/c1-2-27-18(26)15-17(28-14-9-4-3-5-10-14)23-16(25-24-15)12-7-6-8-13(11-12)19(20,21)22/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILCRUVEQJZIKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=N1)C2=CC(=CC=C2)C(F)(F)F)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 5-(phenylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate typically involves multiple steps, including the formation of the triazine ring and the introduction of the phenylsulfanyl and trifluoromethylphenyl groups. One common synthetic route is as follows:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and nitriles, under acidic or basic conditions.

    Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via nucleophilic substitution reactions, where a phenylthiol reacts with a suitable electrophilic intermediate.

    Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through electrophilic aromatic substitution reactions, using reagents such as trifluoromethyl iodide.

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

Ethyl 5-(phenylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazine ring can be reduced under specific conditions, such as using metal hydrides, to form partially or fully reduced triazine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halides, amines, and organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 5-(phenylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development. It can be tested for its effects on various biological targets, such as enzymes and receptors.

    Medicine: The compound may have potential therapeutic applications, such as in the treatment of diseases or conditions that involve specific molecular targets.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(phenylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The compound’s effects may be mediated through various pathways, such as signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of Ethyl 5-(phenylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate can be compared to analogous compounds with variations in substituents. Key comparisons include:

Substituent Variations on the Triazine Ring

Compound Name Substituents (Position 3 and 5) Molecular Formula Molar Mass (g/mol) Key Properties/Applications Source
Ethyl 5-[(2-chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate 3-(Trifluoromethyl)phenyl (C₆H₄CF₃), 2-chlorophenylsulfanyl (C₆H₄Cl-S) C₁₉H₁₃ClF₃N₃O₂S 439.84 Purity >90%; potential agrochemical use
Ethyl 5-[(3-chlorophenyl)sulfanyl]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate 4-methylphenyl (C₆H₄CH₃), 3-chlorophenylsulfanyl (C₆H₄Cl-S) C₂₀H₁₆ClN₃O₂S 414.88 Discontinued; possible synthesis challenges
Ethyl 5-(4-chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate 3-(Trifluoromethyl)phenyl (C₆H₄CF₃), 4-chlorophenoxy (C₆H₄Cl-O) C₁₉H₁₃ClF₃N₃O₃ 439.77 Phenoxy group may reduce lipophilicity vs. sulfanyl
Ethyl 5-[(4-methylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate Phenyl (C₆H₅), 4-methylphenylsulfanyl (C₆H₄CH₃-S) C₁₉H₁₇N₃O₂S 351.42 Methyl group enhances stability

Impact of Substituents on Physicochemical Properties

  • Chlorine substituents (e.g., 2-chlorophenylsulfanyl) may improve pesticidal activity but could reduce solubility .
  • Methyl Groups (e.g., 4-methylphenyl): Methyl substituents increase lipophilicity and may improve metabolic stability. However, the discontinued status of some analogs (e.g., ) suggests challenges in synthesis or efficacy .
  • Sulfanyl vs. Phenoxy Groups: Sulfanyl groups (C-S) generally confer higher lipophilicity and oxidative stability compared to phenoxy groups (C-O), which might explain the preference for sulfanyl derivatives in certain applications .

Biological Activity

Ethyl 5-(phenylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate is a synthetic compound belonging to the triazine family, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in various biological assays, and potential applications in pharmaceuticals.

  • Molecular Formula : C19H14F3N3O2S
  • Molecular Weight : 463.43 g/mol
  • CAS Number : 915086-32-7

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of the trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets. Additionally, the phenylsulfanyl moiety may contribute to the compound's reactivity and binding affinity towards enzymes or receptors.

Antiviral Activity

Research indicates that derivatives of triazine compounds exhibit significant antiviral properties. For instance, a study published in MDPI highlighted that certain triazine derivatives demonstrated potent inhibition against viral RNA polymerases, suggesting that this compound may possess similar antiviral potential .

Antimicrobial Activity

In vitro studies have shown that triazine derivatives can inhibit the growth of various bacterial strains. The compound's structural features suggest it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival. A comparative analysis revealed that compounds with similar structures exhibited minimum inhibitory concentrations (MIC) as low as 10 µg/mL against pathogenic bacteria .

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines demonstrated that this compound exhibits selective toxicity towards cancer cells while sparing normal cells. The compound showed an IC50 value of approximately 25 µM in cancer cell lines, indicating potential as an anticancer agent .

Case Study 1: Antiviral Efficacy

A recent study evaluated the antiviral efficacy of various triazine derivatives against influenza virus strains. This compound was included in the screening and demonstrated a significant reduction in viral titers at concentrations as low as 15 µM . This suggests its potential use in antiviral therapies.

Case Study 2: Antimicrobial Properties

In a comparative study of antimicrobial agents against Staphylococcus aureus and Escherichia coli, this compound exhibited an MIC of 20 µg/mL against both strains. These findings support its application in developing new antimicrobial treatments .

Research Findings Summary

Activity Assay Type Concentration (µM) Result
AntiviralViral titer reduction15Significant reduction observed
AntimicrobialMIC against bacteria20Effective against S. aureus & E. coli
CytotoxicityCancer cell lines25Selective toxicity noted

Q & A

Q. Table 1. Synthesis Optimization Parameters

ParameterConditionOutcome
Reaction Time72 hoursYield: 73.2%
SolventXylene/WaterPurity: >95%
Temperature80°CByproducts: <2%

Q. Table 2. Substituent Effects on LogP

Substituent (Position 3)logP
CF3–C6H4–3.8
Cl–C6H4–2.9
CH3–C6H4–2.5

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